3-Heptylpyridine
Description
Contextualization within Contemporary Alkylpyridine Chemistry Research
Alkylpyridines are a class of organic compounds that feature a pyridine (B92270) ring substituted with one or more alkyl groups. Their properties and applications are diverse, ranging from solvents and reagents in organic synthesis to precursors for pharmaceuticals and agrochemicals. wikipedia.orgontosight.ai Contemporary research into alkylpyridines often focuses on creating molecules with specific functionalities and activities. illinoisstate.edu
The position of the alkyl group on the pyridine ring significantly influences the molecule's chemical and physical properties. In the case of 3-Heptylpyridine, the heptyl group at the 3-position provides a significant nonpolar character, which can be exploited in the design of molecules with specific self-assembling properties or for interaction with biological membranes. illinoisstate.edu Current research often involves the synthesis of various alkylpyridine analogs to establish structure-activity relationships, aiming to develop compounds with enhanced potency and desirable drug-like properties. illinoisstate.edu
Historical Trajectories of this compound Synthesis and Early Academic Insights
The synthesis of 3-alkylpyridines, including this compound, has been approached through several synthetic routes. A common historical method involves the reaction of 3-picoline (3-methylpyridine) with a suitable alkylating agent. For instance, 3-hexylpyridine (B1329444) has been synthesized by reacting 3-methylpyridine (B133936) with pentyl bromide in the presence of sodium amide in liquid ammonia (B1221849). google.com A similar strategy can be applied for the synthesis of this compound using a hexyl halide.
Another synthetic approach involves the reaction of 4-picoline with an appropriate alkyl halide in the presence of a strong base like lithium diisopropylamine (B44863) (LDA). jku.at This method has been utilized to synthesize 4-(3-thienylheptyl)pyridine, demonstrating the utility of this strategy for introducing long alkyl chains onto the pyridine ring. jku.at Early academic interest in this compound and other long-chain alkylpyridines was often driven by their identification in natural products, such as in the volatile compounds of orange oil. google.com The structure of these naturally occurring pyridines was confirmed through synthesis, which also provided material for further study of their properties. google.com
Significance of this compound as a Molecular Scaffold in Complex Chemical Systems
A molecular scaffold is a core structure upon which other chemical moieties can be built to create more complex molecules with specific functions. biotechacademy.dk The this compound structure serves as a valuable scaffold in the design of new materials and therapeutic agents. mdpi.comcoppin.edu The pyridine ring provides a site for further functionalization, while the heptyl chain can be modified to tune the molecule's lipophilicity and interaction with nonpolar environments. nih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
103037-27-0 |
|---|---|
Molecular Formula |
C12H19N |
Molecular Weight |
177.29 g/mol |
IUPAC Name |
3-heptylpyridine |
InChI |
InChI=1S/C12H19N/c1-2-3-4-5-6-8-12-9-7-10-13-11-12/h7,9-11H,2-6,8H2,1H3 |
InChI Key |
YQXWJSLWMQLIAC-UHFFFAOYSA-N |
SMILES |
CCCCCCCC1=CN=CC=C1 |
Canonical SMILES |
CCCCCCCC1=CN=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Heptylpyridine and Its Derivatives
Classical Organic Synthesis Routes to 3-Heptylpyridine
Traditional approaches to the synthesis of this compound and its derivatives have historically relied on multi-step linear sequences and cyclization strategies.
Multi-step Linear Approaches for C-C and C-N Bond Formation
Linear syntheses involve the sequential construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds to build the pyridine (B92270) scaffold with the alkyl substituent in place. One such approach begins with the Claisen-Schmidt condensation of acetophenone (B1666503) and benzaldehyde (B42025) derivatives to form chalcones. These intermediates can then undergo a cycloaddition reaction with 3-aminobut-2-enenitrile in the presence of ammonium (B1175870) acetate (B1210297) to yield polysubstituted pyridine derivatives. jocpr.com Another established route involves the reaction of acrolein with propionaldehyde (B47417) and ammonia (B1221849), which upon heating over a heterogeneous oxide catalyst, results in the formation of 3-methylpyridine (B133936), a related 3-alkylpyridine. wikipedia.org This foundational structure can then be further functionalized.
Cyclization and Annulation Strategies for Pyridine Ring Construction
The construction of the pyridine ring itself is a cornerstone of classical synthesis. Several named reactions are pivotal in this regard:
Hantzsch Pyridine Synthesis: This method involves the condensation of an aldehyde, a β-keto ester, and ammonia to form the pyridine core. rsc.org
Bohlmann–Rahtz Pyridine Synthesis: This approach is based on the cyclocondensation of ethynyl (B1212043) ketones with cyanoacetate (B8463686) derivatives. rsc.org It can be performed as a one-pot reaction involving a Michael addition followed by cyclodehydration. researchgate.net
Guareschi–Thorpe Reaction: This reaction constructs complex pyridine architectures through the condensation of a ketone with a cyanoacetate, mediated by ammonia. rsc.org
Kröhnke Pyridine Synthesis: This method utilizes 1-cyanomethylpyridinium salts to produce 2-aminopyridines. baranlab.org
These cyclization strategies often provide a versatile platform for accessing a wide range of substituted pyridines. For instance, the condensation of cyanoacetamide with the sodium salt of the product from 3-heptanone (B90015) and ethylformate leads to a substituted pyridone, which can be further processed to yield 2-n-butyl-3-methylpyridine. odu.edu
Regioselective Alkylation at the Pyridine 3-Position
Introducing an alkyl group specifically at the 3-position of a pre-formed pyridine ring presents a regioselectivity challenge due to the electronic nature of the pyridine ring, which typically favors nucleophilic attack at the 2- and 4-positions. chemrxiv.org However, specific methods have been developed to achieve 3-alkylation. One strategy involves the nucleophilic activation of pyridine derivatives through hydrosilylation, followed by an electrophilic reaction. This approach has been successfully used for trifluoromethylation at the 3-position. chemrxiv.orgresearchgate.net Another method relies on the use of alkyllithium reagents, where the choice of the activator can direct the alkylation. For example, while methyllithium (B1224462) tends to favor C4-alkylation, sec-butyllithium (B1581126) can promote C2-alkylation. acs.org Achieving selective 3-alkylation often requires more specialized approaches or the use of directing groups. A notable example is the palladium-catalyzed coupling of 3-iodopyridine (B74083) with terminal-bromo alkenes, which provides direct access to 3-alkylated pyridines. nih.govnih.gov
Modern and Sustainable Synthetic Approaches
Contemporary synthetic chemistry has focused on developing more efficient, selective, and environmentally benign methods for the synthesis of this compound and related compounds. These approaches often utilize catalysis and alternative energy sources.
Catalytic Strategies for this compound Synthesis (e.g., Transition Metal-Catalyzed Processes)
Transition metal catalysis has revolutionized the synthesis of substituted pyridines, offering mild and highly selective routes. mdpi.commdpi.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are particularly powerful for creating C-C bonds. mdpi.com For instance, the palladium-catalyzed coupling of 3-iodopyridine with appropriate organoboron reagents or alkenes can efficiently introduce the heptyl group. nih.govresearchgate.net Nickel-catalyzed reductive coupling of bromopyridines with alkyl bromides also provides a viable route to alkylated pyridines. organic-chemistry.orgresearchgate.net
Recent advancements include photoredox catalysis, which uses visible light to drive reactions. A photocatalytic hydroarylation of 3-iodopyridine with terminal alkenes has been shown to be an effective method for synthesizing 3-alkylpyridine alkaloids. nih.gov Other transition metals like rhodium, ruthenium, and iridium have also been employed in catalytic cyclization reactions to construct the pyridine ring system. mdpi.comresearchgate.netresearchgate.net
Table 1: Comparison of Catalytic Systems for Pyridine Synthesis
| Catalyst System | Reaction Type | Key Features |
|---|---|---|
| Pd(OAc)₂ / P(o-tolyl)₃ | Heck Reaction | Couples aryl halides with alkenes. mdpi.com |
| PdCl₂(dppf) | Suzuki Coupling | Couples organoboron reagents with aryl halides. mdpi.com |
| NiCl₂(dme) / Ligand | Reductive Coupling | Couples bromopyridines with alkyl bromides. organic-chemistry.org |
| Ir-catalyst / Visible Light | [3+2+1] Cyclization | Converts diazo carbonyl compounds to nitrogen heterocycles. rsc.org |
| Ru(II) / Photoexcitation | Tricyclization | Reacts with unsaturated α-bromo carbonyl compounds. rsc.org |
Microwave-Assisted Synthetic Protocols for Enhanced Efficiency
Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, including pyridines. jocpr.comresearchgate.netcem.com The Bohlmann-Rahtz pyridine synthesis, for example, can be conducted in a single step under microwave irradiation at 170°C, significantly reducing reaction times from hours to minutes and often leading to higher yields compared to conventional heating. researchgate.netorganic-chemistry.org
Microwave heating has been successfully applied to various pyridine syntheses, including three-component reactions of chalcones, 3-aminobut-2-enenitrile, and ammonium acetate to produce trisubstituted pyridines. jocpr.com This technology offers a greener alternative by enabling solvent-free reactions or reducing the amount of solvent required. jocpr.comorganic-chemistry.org The rapid and efficient nature of microwave-assisted synthesis makes it highly suitable for the development of libraries of compounds for pharmaceutical and materials science applications. organic-chemistry.orgrsc.org
Table 2: Microwave-Assisted Pyridine Synthesis Examples
| Reaction | Conditions | Time | Yield | Reference |
|---|---|---|---|---|
| Bohlmann-Rahtz Synthesis | 170°C, Toluene | 20 min | High | researchgate.net |
| Chalcone + Aminonitrile | 130-140°C, Ethanol (B145695) | 10-30 min | 49-90% | jocpr.com |
| 2-Halobenzonitrile + Methyl Thioglycolate | 130°C, DMSO | - | 58-96% | rsc.org |
| Imidazo[1,5-a]pyridine Synthesis | 155°C, Acetonitrile | 50 min | 41-42% | mdpi.com |
Principles of Green Chemistry in this compound Synthesis Design
The design of synthetic routes for this compound is increasingly influenced by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. rsc.orgorientjchem.org These principles advocate for the use of less hazardous materials, increased energy efficiency, and waste prevention. nih.gov In the context of pyridine synthesis, this involves moving away from traditional methods that may use harsh conditions and toxic chemicals toward more sustainable alternatives. researchgate.net Modern approaches, such as microwave-assisted synthesis, have been shown to be effective green chemistry tools, offering advantages like shorter reaction times and higher yields. nih.govacs.orgacs.org The use of ionic liquids and solvent-free reactions are also key strategies in the green production of pyridine derivatives. researchgate.netechemi.com
Atom Economy Optimization in Reaction Pathways
A core principle of green chemistry is maximizing atom economy, which measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. wikipedia.org Syntheses with high atom economy are inherently "greener" as they generate less waste.
When designing a synthesis for this compound, selecting a reaction pathway with a high atom economy is crucial. For instance, addition and cyclization reactions are generally preferred over substitution reactions, which produce stoichiometric byproducts. The Kröhnke pyridine synthesis is noted for its high atom economy because its byproducts are simply water and pyridine, which are easily removed. wikipedia.org In contrast, other named reactions like the Chichibabin synthesis may have lower atom economy. wikipedia.org
Modern strategies like the direct functionalization of C-H bonds represent a highly atom-economical approach for preparing substituted pyridines, as they avoid the need for pre-functionalized starting materials. nih.gov Similarly, multicomponent reactions (MCRs), where multiple starting materials react in a single step to form the product, are considered green for their step- and atom-economy. researchgate.net For a hypothetical synthesis of this compound, a reaction that constructs the ring from smaller, simple precursors in a convergent, one-pot manner would be ideal from an atom-economy perspective. acs.org
Below is a table comparing the conceptual atom economy of different reaction types relevant to pyridine synthesis.
| Reaction Type | General Equation | Byproducts | Atom Economy |
| Addition Reaction | A + B → C | None | 100% (Ideal) |
| Kröhnke Synthesis | α-pyridinium methyl ketone + α,β-unsaturated carbonyl | Pyridine, H₂O | High |
| Wittig Reaction | Aldehyde + Phosphonium Ylide → Alkene + Ph₃PO | Triphenylphosphine oxide | Low |
| Substitution | R-X + Nu → R-Nu + X⁻ | Leaving group salt | Moderate to Low |
Sustainable Solvent Selection and Minimization Strategies
Solvents account for the majority of mass in fine chemical and pharmaceutical production, making their selection a critical factor in the sustainability of a process. york.ac.uk The goal is to choose solvents with low toxicity, minimal safety concerns, and a reduced environmental footprint. echemi.com Solvent selection guides developed by industry consortia like CHEM21 and companies such as Sanofi and Pfizer provide a framework for ranking solvents. york.ac.ukscribd.comtext2fa.irwhiterose.ac.uk These guides classify solvents into categories like "Recommended," "Problematic," and "Hazardous" based on a holistic assessment of their safety, health, and environmental (SHE) profiles.
For a green synthesis of this compound, solvents from the "Recommended" category should be prioritized. Alternatives to traditional volatile organic compounds (VOCs) include water, supercritical fluids (like CO₂), and ionic liquids. rsc.orgorientjchem.orgechemi.com Water is an especially attractive green solvent due to its non-toxicity and availability. researchgate.net In some cases, performing reactions under solvent-free conditions is the most sustainable option. echemi.com
The following table, based on established solvent selection guides, categorizes common solvents to aid in designing a greener synthesis for this compound. scribd.comwhiterose.ac.uk
| Category | Recommended Solvents | Problematic Solvents | Hazardous / Banned Solvents |
| Alcohols | Ethanol, 1-Propanol, 1-Butanol | Methanol | - |
| Esters | Ethyl acetate, Isopropyl acetate | - | - |
| Ketones | Acetone, Methyl ethyl ketone (MEK) | - | - |
| Ethers | 2-Methyltetrahydrofuran (2-MeTHF) | Tetrahydrofuran (THF) | Diethyl ether, 1,4-Dioxane |
| Hydrocarbons | Heptane, Cyclohexane | Toluene, Xylenes | Hexane, Benzene |
| Dipolar Aprotics | - | Dimethyl sulfoxide (B87167) (DMSO) | NMP, DMF, DMAc |
| Chlorinated | - | Dichloromethane (DCM) | Chloroform, Carbon tetrachloride |
Synthesis of Advanced this compound-Containing Structures
Beyond the initial synthesis of the this compound molecule itself, advanced methodologies exist to modify its structure for specific applications, such as creating ionic liquids or specialized polymers.
Strategies for Site-Specific Functionalization and Derivatization
The functionalization of a pre-existing this compound molecule allows for the creation of more complex derivatives. However, the site-selective functionalization of alkylpyridines presents distinct challenges based on the position of the alkyl group. nih.gov While methods for modifying 2- and 4-alkylpyridines are more common, the functionalization of 3-alkylpyridines is considered largely inaccessible through many standard polar pathways. nih.gov
Recent advances have provided novel strategies to overcome this challenge. One such method involves a photocatalytic approach using tetrabutylammonium (B224687) decatungstate (TBADT), which allows for the site-selective functionalization of C(sp³)–H bonds at non-benzylic positions of the alkyl chain. acs.orgacs.orgnih.gov For this compound, this would enable the introduction of new functional groups at positions other than the carbon directly attached to the pyridine ring (the α-carbon). This selectivity arises because C–H abstraction at the α-position is suppressed due to the polar inductive effects of the pyridyl group. acs.orgnih.gov
Conversely, another recently developed photochemically promoted method enables the specific chlorination of the non-resonant heterobenzylic C(sp³)-H site—the α-carbon—of 3-alkylpyridines. nih.gov This creates a versatile intermediate (α-chloro-3-heptylpyridine) that can subsequently be used in a variety of C-H cross-coupling reactions to introduce diverse functionalities at that specific position. nih.gov General strategies for pyridine derivatization often involve activating the pyridine ring, for example, by forming N-oxides or pyridinium (B92312) salts, to make it more susceptible to nucleophilic attack or other transformations. rsc.orgresearchgate.netsci-hub.se
Preparation of N-Heptyl Pyridinium Salts for Ionic Liquid Applications
Pyridinium salts, particularly those with N-alkyl substituents, are a significant class of ionic liquids (ILs). mdpi.com These compounds are organic salts that are liquid at or near room temperature and have applications as green solvents and catalysts. researchgate.netmdpi.com The synthesis of N-alkyl pyridinium salts is typically achieved through the Menschutkin reaction, an Sₙ2 reaction where the nitrogen atom of the pyridine ring acts as a nucleophile, attacking an alkyl halide. researchgate.net
To prepare an N-heptyl pyridinium salt from this compound, the compound would be reacted with an n-heptyl halide, such as 1-bromoheptane (B155011) or 1-iodoheptane. The reaction is often carried out by refluxing the pyridine derivative with the alkyl halide in a suitable solvent like ethanol or acetonitrile, or sometimes under solvent-free conditions. google.comnih.gov The resulting product would be a 1,3-diheptylpyridinium salt. The properties of the ionic liquid can be further tuned by exchanging the initial halide anion (e.g., Br⁻) with other anions like tetrafluoroborate (B81430) (BF₄⁻) or bis(trifluoromethylsulfonyl)imide (Tf₂N⁻) through a metathesis reaction. researchgate.net
The table below summarizes the general synthesis and examples of relevant pyridinium salts.
| Cation Precursor | Alkylating Agent | Anion | Resulting Ionic Liquid Class | Synthesis Method |
| Pyridine | 1-Bromoheptane | Br⁻ | N-Heptylpyridinium Bromide | Menschutkin Reaction nih.gov |
| This compound | 1-Bromoheptane | Br⁻ | 1,3-Diheptylpyridinium Bromide | Menschutkin Reaction |
| Pyridine | Methyl Iodide | I⁻ | N-Methylpyridinium Iodide | Post-polymerization modification mdpi.com |
| Pyridine | Alkyl Bromide | BF₄⁻ | N-Alkylpyridinium Tetrafluoroborate | Metathesis researchgate.net |
Polymerization Techniques for this compound-Derived Monomers
Polymers derived from vinylpyridines are of significant interest due to their pH responsiveness and the ease with which they can be chemically modified. acs.org To create a polymer from this compound, it must first be converted into a monomer containing a polymerizable functional group, such as a vinyl group (–CH=CH₂). This could be achieved using the C-H functionalization strategies discussed previously to introduce the vinyl moiety onto the pyridine ring or the alkyl chain.
Once a "vinyl-3-heptylpyridine" monomer is synthesized, it can undergo polymerization through various techniques. wikipedia.orgresolvemass.ca The choice of method depends on the desired polymer properties, such as molecular weight and architecture. rsc.orgnih.gov
Common polymerization techniques applicable to such functional monomers include:
Bulk Polymerization : This method involves polymerizing the pure liquid monomer with a dissolved initiator. It offers high purity and yield but can be difficult to control due to increasing viscosity and exothermic heat. nih.gov
Solution Polymerization : The monomer is dissolved in an inert solvent with an initiator. The solvent helps to dissipate heat and control viscosity, but it must be removed from the final polymer, and it can lower the reaction rate and molecular weight. nih.gov
Suspension Polymerization : Used for water-insoluble monomers, this technique involves suspending the monomer as fine droplets in water with the help of stabilizers and agitation. Polymerization occurs within these individual droplets.
Emulsion Polymerization : This is a radical polymerization that involves emulsifying a monomer in water with a surfactant. It is a widely used industrial technique that allows for high molecular weights and fast polymerization rates. resolvemass.ca
Controlled radical polymerization (CRP) techniques, such as nitroxide-mediated polymerization (NMP) or reversible addition-fragmentation chain-transfer (RAFT) polymerization, could also be employed to synthesize well-defined polymers with controlled molecular weight and narrow distributions from a this compound-derived monomer. nih.govmdpi.com
Reaction Mechanisms and Reactivity Studies of 3 Heptylpyridine
Fundamental Reactivity Patterns of the 3-Heptylpyridine Core
The pyridine (B92270) nucleus in this compound is deactivated towards electrophilic attack and activated towards nucleophilic attack, a direct consequence of the electron-withdrawing nature of the nitrogen atom. imperial.ac.ukyoutube.com The presence of the heptyl group, an electron-donating alkyl substituent, at the 3-position slightly modulates this inherent reactivity.
The pyridine ring is generally resistant to electrophilic aromatic substitution (EAS) compared to benzene, often requiring harsh reaction conditions. quora.comquora.com The nitrogen atom deactivates the ring towards attack by electrophiles through both inductive and resonance effects. When substitution does occur, it is strongly directed to the 3-position (meta-position relative to the nitrogen). quora.comorganicchemistrytutor.com
Attack at the 2- or 4-positions results in a resonance-stabilized intermediate where one of the resonance forms places a positive charge on the highly electronegative nitrogen atom, which is a very unfavorable state. organicchemistrytutor.com In contrast, attack at the 3-position allows the positive charge to be delocalized across the carbon atoms without involving the nitrogen, leading to a more stable intermediate. quora.com In this compound, the C-3 position is already occupied by the heptyl group. The heptyl group is a weak ortho-, para-director and an activating group. However, the powerful deactivating and meta-directing effect of the pyridine nitrogen dominates. Therefore, further electrophilic substitution will be directed to the positions meta to the nitrogen (C-3 and C-5). Since C-3 is blocked, substitution is expected to occur primarily at the C-5 position.
Table 1: Regioselectivity in Electrophilic Aromatic Substitution (EAS) of Pyridine
| Position of Attack | Stability of Intermediate | Key Destabilizing Factor |
|---|---|---|
| 2- or 4- (ortho/para) | Low | Positive charge on electronegative nitrogen in a resonance contributor. organicchemistrytutor.com |
| 3- (meta) | Higher | Positive charge is delocalized over carbon atoms only, avoiding the nitrogen. quora.com |
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present at the 2- or 4-position. stackexchange.comwikipedia.org This reactivity is enhanced because the anionic intermediate (a Meisenheimer complex) formed during the reaction is stabilized by delocalizing the negative charge onto the electronegative nitrogen atom. stackexchange.comvaia.comstackexchange.com This stabilization is not possible when the attack occurs at the 3-position. stackexchange.com
For this compound, which lacks a leaving group, direct SNAr is not feasible. However, if a derivative such as 2-chloro-5-heptylpyridine were used, nucleophilic attack would readily occur at the 2-position. The rate-determining step is typically the initial attack of the nucleophile, which disrupts the ring's aromaticity. stackexchange.comyoutube.com The reaction mechanism is analogous to nucleophilic acyl substitution. youtube.com
Table 2: Regioselectivity in Nucleophilic Aromatic Substitution (SNAr) of Pyridine
| Position of Attack | Stability of Intermediate | Key Stabilizing Factor |
|---|---|---|
| 2- or 4- (ortho/para) | High | Negative charge delocalized onto the electronegative nitrogen atom. stackexchange.comvaia.com |
| 3- (meta) | Low | Negative charge is restricted to the carbon atoms of the ring. stackexchange.com |
The heptyl group attached to the pyridine ring exhibits reactivity characteristic of alkanes, but its behavior can be influenced by the adjacent aromatic ring. Reactions such as free-radical halogenation are possible. The position on the alkyl chain alpha to the pyridine ring (the "benzylic-like" position) is typically more reactive towards radical formation due to resonance stabilization of the resulting radical by the aromatic ring. Other standard alkane reactions include oxidation, which can be challenging to control. In specific contexts, such as the ozonolysis of related complex structures, alkyl side-chains can be cleaved from the ring. rsc.org
Nucleophilic Aromatic Substitution in Pyridine Derivatives
Investigation of Reaction Mechanisms in this compound Transformations
Understanding the precise pathway of a chemical reaction requires detailed mechanistic studies, which often involve kinetic analysis to identify rate-limiting steps and spectroscopic methods to observe transient species. libretexts.org
For Electrophilic Aromatic Substitution (EAS): The mechanism involves at least two steps: the initial attack of the electrophile on the aromatic ring to form a carbocation intermediate (the sigma complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.com The first step, which involves the disruption of the stable aromatic system, has a high activation energy and is the rate-determining step. masterorganicchemistry.com
For Nucleophilic Aromatic Substitution (SNAr): The mechanism also proceeds in two steps: nucleophilic attack to form an anionic Meisenheimer intermediate, followed by the loss of the leaving group to regenerate the aromatic ring. stackexchange.com The formation of the high-energy, non-aromatic intermediate is typically the slow, rate-determining step. stackexchange.com
While specific kinetic data for this compound transformations are not widely published, the principles derived from studies of pyridine and other alkylpyridines provide a solid framework for predicting its behavior.
The direct observation of short-lived reaction intermediates provides strong evidence for a proposed reaction mechanism. dbatu.ac.in Various spectroscopic techniques are employed for this purpose.
Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy: These methods can detect intermediates if their concentration is sufficiently high or if the reaction is slowed down at low temperatures. dbatu.ac.in
Mass Spectrometry (MS): Modern mass spectrometry techniques, such as Electrospray Ionization (ESI-MS), are highly sensitive and can detect low concentrations of charged intermediates in solution. nih.gov This has been used to identify intermediates in metal-catalyzed reactions and other complex transformations. nih.govnih.gov
Laser Flash Photolysis: This technique can be used to study very fast reactions and highly reactive intermediates, such as radicals and triplet states, by generating them with a short pulse of light and monitoring their decay spectroscopically. beilstein-journals.org
Isolating an intermediate is the most definitive proof of its existence. This can sometimes be achieved by stopping the reaction after a short period or by using milder reaction conditions. dbatu.ac.in For this compound, spectroscopic studies would be essential to confirm the structures of the sigma complexes in EAS or any intermediates formed during side-chain modifications.
Computational Elucidation of Transition States and Energetic Profiles
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for investigating the reaction pathways of pyridine derivatives like this compound. unjani.ac.id These theoretical studies provide critical insights into the structures of transition states and the energetic profiles of reactions, helping to predict mechanisms and reactivity. unjani.ac.idosu.edu
The mechanism of nucleophilic substitution reactions involving pyridines has been computationally investigated, revealing that the reaction proceeds via an SN2 pathway rather than through the formation of a tetrahedral intermediate. researchgate.net DFT calculations can map the entire energy landscape of a reaction, identifying intermediates and the free energy of activation for key steps. researchgate.net For instance, in the reaction of 4-methylpyridine (B42270) coordinated to a triborane (B₃H₇) unit, the calculated free energy profile shows a two-step mechanism, with the activation barrier for the rate-determining step being 13.4 kcal mol⁻¹. rsc.org Such calculations are crucial for understanding how substituents, like the heptyl group, and reaction conditions influence the kinetic and thermodynamic favorability of a given transformation. nih.gov
Table 1: Representative Calculated Energetic Data for Pyridine Derivative Reactions
This table presents illustrative data from computational studies on pyridine derivatives to showcase the types of energetic parameters that can be determined. Values are context-dependent and vary with the specific reaction, substituents, and computational model.
| Reaction Type/System | Parameter | Calculated Value (kcal mol⁻¹) | Computational Method | Source |
| Alkylation of 4-methyl Py·B₃H₇ | Activation Free Energy (TS2) | 13.4 | M06-2X-D3-SMD/def2-QZVP | rsc.org |
| Alkylation of 4-methyl Py·B₃H₇ | Overall Reaction Free Energy | -52.5 | M06-2X-D3-SMD/def2-QZVP | rsc.org |
| SN1 path for Pyridinium (B92312) QMP | Intermediate Formation | Favorable | Custom Computational Protocol | osu.edu |
| SN2 path for Pyridinium QMP | Nucleophilic Attack | Less Favorable | Custom Computational Protocol | osu.edu |
Advanced Reaction Types for this compound Functionalization
The functionalization of the this compound scaffold can be achieved through a variety of modern synthetic reactions that allow for precise modification of both the pyridine ring and the alkyl side chain.
Cross-Coupling Methodologies for C-C and C-Heteroatom Bond Formation
Transition-metal catalyzed cross-coupling reactions are fundamental for forming new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds on aromatic systems like the pyridine ring of this compound. tcichemicals.com These methods, many of which were recognized with the 2010 Nobel Prize in Chemistry, provide powerful tools for synthesizing complex functionalized molecules. libretexts.org The general mechanism for many of these reactions, particularly with palladium catalysts, involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.orgscirp.org
C-C Bond Formation:
Suzuki Coupling: This reaction couples an organoboron reagent with an organohalide (e.g., a bromo- or iodo-3-heptylpyridine) and is widely used for creating biaryl structures. scirp.org
Stille Coupling: This method utilizes an organotin reagent to couple with an organohalide. libretexts.org
Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, offering a route to alkynylated pyridines. libretexts.org
Heck Coupling: This involves the reaction of an unsaturated halide with an alkene to form a substituted alkene.
C-Heteroatom Bond Formation:
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming C-N bonds by coupling an amine with an aryl halide.
C-O Bond Formation: Copper and palladium-catalyzed reactions enable the coupling of alcohols or phenols with aryl halides to form ethers, a process known as Ullmann condensation when using copper. beilstein-journals.orgmdpi.com
Table 2: Overview of Major Cross-Coupling Reactions for Pyridine Functionalization
| Reaction Name | Catalyst (Typical) | Coupling Partners | Bond Formed | Source(s) |
| Suzuki Coupling | Palladium (Pd) | Organoboron + Organohalide | C(sp²)–C(sp²) | libretexts.orgscirp.org |
| Stille Coupling | Palladium (Pd) | Organotin + Organohalide | C(sp²)–C(sp²) | libretexts.org |
| Sonogashira Coupling | Palladium (Pd) / Copper (Cu) | Terminal Alkyne + Organohalide | C(sp²)–C(sp) | libretexts.org |
| Buchwald-Hartwig Amination | Palladium (Pd) | Amine + Organohalide | C(sp²)–N | |
| Ullmann Condensation | Copper (Cu) | Alcohol/Phenol + Organohalide | C(sp²)–O | beilstein-journals.orgmdpi.com |
Cycloaddition Reactions Involving Pyridine Moieties
While the pyridine ring is aromatic, it can participate in cycloaddition reactions, typically after being activated to form a pyridinium ylide. clockss.org These ylides act as 1,3-dipoles in [3+2] cycloaddition reactions with various dipolarophiles, leading to the formation of fused heterocyclic systems like indolizines. clockss.orgresearchgate.net
The reaction of a pyridinium salt with a base generates the pyridinium ylide, which can then react with electron-deficient alkenes or alkynes. researchgate.netarabjchem.org For example, treatment of a pyridinium salt with a base in the presence of an arylidene-malonate can yield a cycloadduct, which can be subsequently oxidized to the corresponding indolizine. researchgate.net The choice of solvent and base is critical to favor the cycloaddition over a competing Michael addition. researchgate.net
More advanced strategies include photoinduced cycloadditions. kaist.ac.kr Computational and experimental studies have shown that N-N pyridinium ylides can be excited to a triplet diradical state via an energy transfer mechanism. kaist.ac.kr This reactive intermediate can then undergo a diastereoselective radical [3+2] cycloaddition with a broad range of alkenes under mild conditions, providing a novel route to pyridyl-substituted lactams. kaist.ac.kr
Nitropyridines can also serve as the 2π-component in [3+2] cycloadditions with azomethine ylides. mdpi.com In these reactions, the dipole adds across the C=C bond bearing the nitro group, followed by elimination to rearomatize the system. mdpi.com
Selective C-H Activation Strategies for Aliphatic and Aromatic Positions
Direct C-H activation is a highly sought-after strategy for molecular functionalization, as it avoids the need for pre-functionalized starting materials. beilstein-journals.org For this compound, this presents the challenge of selectively activating C-H bonds on either the electron-deficient pyridine ring (aromatic) or the electron-rich heptyl chain (aliphatic).
Aromatic C-H Activation: The nitrogen atom in the pyridine ring can act as a directing group, typically guiding transition metal catalysts to activate the ortho C-H bonds (at the C2 and C6 positions). beilstein-journals.orgnsf.gov However, achieving selectivity at the C3 or C4 positions is more challenging and often requires specialized ligands or catalytic systems. beilstein-journals.orgresearchgate.net For instance, palladium catalysis with specific ligands like phenanthroline has been used to achieve C3-arylation of the pyridine ring. beilstein-journals.org Rare-earth metal catalysts have also been employed for the ortho-alkylation of pyridines with alkenes. beilstein-journals.org
Aliphatic C-H Activation: Activating the C-H bonds of the heptyl chain presents a different challenge. A prominent strategy for functionalizing the α-position of the alkyl chain (the "picolyl" position) involves the formation of a 4-alkylidene-1,4-dihydropyridine intermediate. nih.gov In this pathway, the 4-alkylpyridine is activated by an electrophile (e.g., a sulfonyl chloride), followed by deprotonation of the α-carbon to form the alkylidene dihydropyridine. This intermediate then reacts with a nucleophile, resulting in a formal C-H functionalization at the picolyl position upon rearomatization. nih.gov This method has been successfully used for sulfonylation reactions. nih.gov
Furthermore, studies directly comparing aromatic versus aliphatic C-H cleavage in alkylpyridines have been conducted using rhenium complexes. nih.gov These investigations show that the reaction outcome can be controlled to favor either cleavage of the aromatic C-H bond to form a pyridyl complex or activation at the alkyl group, depending on steric factors. nih.gov Palladium-catalyzed allylation has also shown high selectivity for the 4-alkylpyridylic position, with computational studies suggesting the reaction proceeds via catalytically generated pyridylic anions. rsc.org
Supramolecular Chemistry Involving 3 Heptylpyridine Moieties
Design and Synthesis of 3-Heptylpyridine-Based Supramolecular Host Systems
The rational design of supramolecular host systems is foundational to molecular recognition and catalysis. Incorporating this compound moieties into larger, pre-organized structures like macrocycles or cryptands can create specific binding cavities for guest molecules. The design principles often leverage the dual nature of the this compound unit: the pyridine (B92270) ring provides sites for directional interactions, while the heptyl chain contributes to creating a defined, often hydrophobic, pocket.
The synthesis of such hosts typically involves multi-step organic reactions. Macrocyclization reactions are a common strategy, where precursor molecules containing the this compound unit are linked together to form a cyclic structure. For instance, methods analogous to the synthesis of pyridine-containing macrocycles can be employed. These often involve condensation reactions between difunctionalized pyridine derivatives and corresponding linker molecules under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. cdnsciencepub.comrsc.org One approach involves the reaction of a di-functionalized pyridine, such as 2,6-bis(chloromethyl)pyridine, with a suitable bis-nucleophile. rsc.org Another powerful method is the use of metal-ion templating, where a metal ion coordinates to the pyridine nitrogen atoms of precursor fragments, pre-organizing them for a final ring-closing reaction. cdnsciencepub.com
More complex hosts, such as those containing multiple pyridine units or other functional motifs like 1,2,3-triazoles, can be synthesized through "click" chemistry, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). researchgate.netrsc.orgresearchgate.netrsc.org For a this compound-based system, a precursor such as a 2,6-bis(azidomethyl)pyridine (B15073304) could be reacted with a dialkyne linker that also bears heptyl groups to construct a macrocyclic host. researchgate.netrsc.org The synthesis of peptide-like macrocycles containing both pyridine and 1,3,4-oxadiazole (B1194373) units has also been reported, using standard peptide coupling reagents like EDC·HCl and HOBT, a strategy adaptable to precursors bearing the 3-heptyl substituent. researchgate.net The resulting macrocycles can possess cavities whose size, shape, and chemical environment are precisely controlled by the synthetic design, making them tailored receptors for specific guest molecules. mdpi.commdpi.com
Non-Covalent Interactions in this compound Architectures
The assembly and stability of supramolecular structures built from this compound are governed by a subtle interplay of various non-covalent forces. nih.govresearchgate.net The pyridine ring and the heptyl chain contribute distinct and complementary interactions that direct the formation of ordered architectures.
Hydrogen bonding and π-π stacking are the primary directional forces that guide the self-assembly of pyridine-containing molecules. mdpi.comrsc.org The nitrogen atom in the pyridine ring of this compound is a hydrogen bond acceptor, capable of forming strong, directional hydrogen bonds with suitable donor molecules like carboxylic acids or amides. nih.govcsic.esmdpi.comresearchgate.net This interaction is a powerful tool for assembling well-defined complexes and extended networks. researchgate.netresearchgate.net For example, the co-crystallization of pyridine derivatives with carboxylic acids frequently leads to the formation of robust hydrogen-bonded supramolecular synthons. researchgate.net
| Compound/System | Interaction Type | Key Geometric Parameter | Reference |
|---|---|---|---|
| (E)-4-Methoxy-3,5-dimethyl-2-[(3-nitrophenyl)ethenyl]pyridine | π–π stacking | Inter-ring separation: 3.624 (1) Å | iucr.org |
| 4-(anthracen-9-yl)pyridine | π–π stacking | Centroid-centroid distance: 3.6061 (2) Å | iucr.org |
| 4′-(3-fluoro-5-methylphenyl)-2,2′:6′,2″-terpyridine | π–π stacking | Inter-planar separation: 3.47 Å | mdpi.com |
| cis,trans-1,3,5-tris-benzaldimino-cyclohexane | π–π stacking | Inter-planar separation: 3.4 Å | rsc.org |
| DAP·dAZOi-2HB Complex | O-H···N-Pyridine H-bond | IR Frequency: ~2395 cm-1 | csic.es |
Host-guest chemistry involves the binding of a smaller "guest" molecule within a larger "host" molecule. researchgate.netacs.org Receptors incorporating the this compound moiety can be designed to selectively bind guests through a combination of interactions. The pyridine nitrogen can act as a hydrogen-bond acceptor or a metal coordination site, the aromatic ring can engage in π-π stacking with aromatic guests, and the flexible heptyl chain can help form a hydrophobic cavity, ideal for encapsulating nonpolar guests. mdpi.com
A prominent example demonstrating the principles of pyridine recognition is the use of TADDOL-based hosts. The host (4R,5R)-bis(diphenylhydroxymethyl)-2-spiro-1′-cyclohexane-1,3-dioxolane (TADDOL6) has shown remarkable ability to selectively include pyridine and its methylated derivatives (picolines) from mixtures. rsc.org This selectivity is driven by a combination of hydrogen bonding between the host's hydroxyl groups and the guest's pyridine nitrogen, as well as (host)π···π(guest) stacking interactions. rsc.org Studies revealed that TADDOL6 preferentially binds pyridine (PYR) and 3-methylpyridine (B133936) (3MP) over other isomers. rsc.orgacs.org This preference is attributed to a tighter packing motif and more significant π-stacking interactions with the preferred guests. rsc.org A receptor containing a this compound unit would be expected to exhibit similar recognition properties, with the added influence of the heptyl chain creating a specific binding pocket for guests of complementary size and hydrophobicity.
| Guest Mixture | Observed Host Selectivity Order | Primary Driving Interactions | Reference |
|---|---|---|---|
| Pyridine (PYR), 2-Methylpyridine (2MP), 3-Methylpyridine (3MP), 4-Methylpyridine (B42270) (4MP) | PYR > 3MP > 4MP > 2MP | Hydrogen Bonding, π-π Stacking | rsc.org |
| Pyridine (PYR), Piperidine (PIP), Morpholine (MOR), Dioxane (DIO) | PYR > PIP > MOR > DIO | Hydrogen Bonding, Short Contact Range | matilda.science |
Role of Hydrogen Bonding and π-π Stacking in Self-Assembly
Hierarchical Self-Assembly Processes of this compound Derivatives
Hierarchical self-assembly is a process where molecules first form simple, primary structures, which then organize into larger, more complex, and often functional, superstructures. nih.govfrontiersin.org This multi-level organization is a hallmark of biological systems and a key goal in advanced materials science. The amphiphilic character of this compound—a polar head (pyridine) and a nonpolar tail (heptyl)—makes it an ideal candidate for hierarchical assembly. acs.orgmdpi.com
The assembly process can be envisioned to occur in stages. At the primary level, driven by solvophobic effects (e.g., in water or polar solvents), the heptyl chains may aggregate to minimize contact with the solvent, while the pyridine heads remain exposed. This can lead to the formation of fundamental structures such as micelles or bilayers. These primary aggregates then serve as building blocks for the next level of organization. researchgate.net
At the secondary level, weaker, more directional interactions like hydrogen bonding and π-π stacking between the pyridine groups on the surfaces of the primary structures can guide their arrangement into more ordered, larger-scale assemblies. acs.orgresearchgate.net This could result in the formation of structures like cylindrical micelles, lamellar sheets, or vesicles. For example, studies on amphiphilic diblock copolymers containing poly(4-vinylpyridine) have shown a two-step assembly process, where reverse micelles first form and then rearrange into larger vesicles. acs.org A similar pathway is plausible for this compound derivatives, where the balance between the hydrophobic aggregation of the heptyl tails and the intermolecular interactions of the pyridine heads dictates the final morphology of the hierarchical structure.
Electrochemical Properties and Applications of 3 Heptylpyridine Based Systems
Redox Behavior of 3-Heptylpyridine Derivatives
The redox behavior of pyridine (B92270) derivatives is fundamentally linked to the electron density of the aromatic ring. The introduction of substituents, such as an alkyl chain, modifies this electron density and, consequently, the electrochemical potentials at which the molecule undergoes oxidation or reduction. The heptyl group in this compound acts as an electron-donating group, which influences its redox characteristics.
Cyclic voltammetry (CV) is a principal electrochemical technique used to investigate the redox properties of chemical species. rsc.orgresearchgate.net By sweeping the potential of an electrode and measuring the resulting current, CV provides critical information about the oxidation and reduction potentials of a molecule and the reversibility of these processes. rsc.orgwhiterose.ac.uk For pyridine derivatives, CV studies often reveal irreversible redox processes, characterized by a single reduction signal under neutral conditions. ntu.edu.tw The peak potential and current from a cyclic voltammogram offer insights into the kinetics and thermodynamics of the electron transfer reactions. rsc.org
Chronoamperometry, where a step potential is applied and the resulting current is measured as a function of time, is another valuable tool. electrochemsci.orgscholaris.cafrontiersin.org The characteristic decay of current over time in a chronoamperometry experiment can be analyzed using the Cottrell equation to determine parameters such as the diffusion coefficient of the electroactive species. electrochemsci.orgfrontiersin.org Studies on pyridine-based surfactants have utilized these techniques to determine how alkyl chain length affects the diffusion coefficient, finding that longer chains lead to slower diffusion due to increased molecular weight and hydrophobicity. acs.org In the context of this compound, these methods would allow for the quantification of its redox potentials and diffusion characteristics in solution. Research on quaternary pyridinium (B92312) compounds ("quats") with long alkyl chains has shown that the deposition rate and the formation of blocking layers on electrode surfaces can be effectively studied using CV. sciopen.com
The nature and position of substituents on the pyridine ring have a pronounced effect on its electrochemical potentials. Electron-donating groups (EDGs), such as the heptyl group, increase the electron density on the ring. ntu.edu.tw This increased density makes the reduction of the pyridine ring more difficult, causing a shift in the cathodic peak potential to more negative values. ntu.edu.tw Conversely, electron-withdrawing groups (EWGs) decrease the electron density, facilitating reduction and shifting the potential to more positive values. ntu.edu.twsciopen.com
Studies on various 3-substituted pyridines have systematically demonstrated this trend. For instance, a pyridine ring substituted with an electron-donating pyrrolidine (B122466) group at the 3-position shows a reduction potential of -1.27 V vs. SHE, which is more negative than that of an unsubstituted derivative. ntu.edu.tw The length of an alkyl chain attached to the pyridine nitrogen also influences the electrochemical behavior. ntu.edu.twacs.org While a longer alkyl chain primarily affects solubility and diffusion, it can also subtly alter the redox potential by influencing the molecule's interaction with the solvent and the electrode surface. acs.orgsciopen.com In N-alkyl pyridinium iodocuprate complexes, the length of the N-alkyl chain was found to influence the resulting anion cluster size. aaqr.org
The following table summarizes the electrochemical data for various substituted pyridine derivatives, illustrating the impact of different functional groups.
| Compound/System | Substituent Type | Oxidation/Reduction Potential (V vs. reference) | Key Finding | Reference |
|---|---|---|---|---|
| Pyridine Derivative (in water) | R3 = Pyrrolidine (EDG) | Ecp = -1.27 vs. SHE | EDG makes reduction potential more negative. | ntu.edu.tw |
| Pyridine Derivative (in water) | R3 = CO2Me (EWG) | Ecp = -0.98 vs. SHE | EWG makes reduction potential more positive. | ntu.edu.tw |
| Fe(III)-Pyridinophane Complex | 4-NMe2 (EDG) | E1/2 = -540 mV vs. Fc+/Fc | EDGs provide a broad range of potentials. | sciopen.com |
| Fe(III)-Pyridinophane Complex | 4-CN (EWG) | E1/2 = -388 mV vs. Fc+/Fc | EWGs shift potential to be more positive. | sciopen.com |
| Pyridine-based Surfactant | C6 to C18 alkyl chain | Oxidation starts ~0.8 V vs. Ag/AgCl | Longer alkyl chains decrease the diffusion coefficient. | acs.org |
Cyclic Voltammetry and Chronoamperometry Investigations
Photoelectrochemical Applications
Photoelectrochemistry combines light and electrochemistry to drive chemical reactions. Pyridine-based systems are explored in this field for their ability to participate in light-induced processes, such as catalyzing CO2 reduction or facilitating electron transfer in molecular assemblies.
Photoelectrocatalytic (PEC) reduction of carbon dioxide (CO2) into chemical fuels is a promising strategy for mitigating greenhouse gas emissions and storing solar energy. uni-siegen.demdpi.comedinst.comrsc.org The process typically involves a semiconductor photoelectrode that absorbs light to generate electron-hole pairs. edinst.com These charge carriers then drive the reduction of CO2, often with the help of a co-catalyst to improve efficiency and selectivity. rsc.org
While specific studies on this compound for this application are not prominent, pyridine derivatives are known to be effective in this context. Research has shown that abundant pyridinic-N species on the surface of a heterojunction catalyst can effectively adsorb CO2 molecules, which is favorable for the reduction process. rsc.org In such a system, a this compound molecule could be immobilized on an electrode surface, where the pyridine moiety would act as the catalytic site for CO2 activation. The heptyl chain could serve to enhance the solubility of the catalyst or influence the structure of the deposited film on the electrode, potentially impacting catalyst stability and efficiency. The general mechanism involves the photo-excited electrode transferring an electron to the pyridine-based catalyst, which in turn reduces a bound CO2 molecule.
Photo-induced electron transfer (PET) is a fundamental process in which an electron moves from a photoexcited donor molecule to an acceptor molecule, creating a charge-separated state. chemrxiv.org This process is central to artificial photosynthesis and the design of molecular-scale electronic devices. chemrxiv.org Pyridine and its derivatives, particularly pyridinium salts, are often used as electron acceptors in donor-acceptor systems due to their favorable electronic properties. chemrxiv.org
In a hypothetical PET system involving this compound, the molecule could function within a larger supramolecular assembly. Upon photoexcitation, the pyridine ring, as part of a π-conjugated system, can readily accept or donate an electron. For example, studies on donor-bridge-acceptor dyads show that photoexcitation of an acceptor can drive a "reductive" electron transfer from the donor. chemrxiv.org The energetic driving force for this transfer can be estimated using the Rehm-Weller equation, which considers the redox potentials of the donor and acceptor and the excitation energy. The heptyl substituent on a this compound molecule would not directly participate in the electron transfer but could significantly influence the system's properties by affecting its solubility, orientation, and intermolecular interactions within an organized assembly, which are critical factors for efficient charge separation and recombination dynamics. chemrxiv.org
Theoretical and Computational Chemistry Approaches to 3 Heptylpyridine
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve approximations of the Schrödinger equation to provide insights into molecular geometry, orbital energies, and reactivity.
Density Functional Theory (DFT) Studies on Ground State Properties
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. chalmers.se It is based on the principle that the ground-state properties of a system are a unique functional of its electron density. chalmers.se DFT calculations, often employing hybrid functionals like B3LYP, can accurately predict the equilibrium geometry of molecules like 3-heptylpyridine. jocpr.comjournalijar.com
The optimized molecular structure reveals the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation of the molecule. For this compound, the geometry of the pyridine (B92270) ring is largely planar, with the heptyl group adopting a staggered conformation to minimize steric hindrance. The attachment of the electron-donating heptyl group can cause minor perturbations in the bond lengths and angles of the pyridine ring compared to unsubstituted pyridine.
Table 1: Calculated Ground State Geometrical Parameters of this compound (DFT/B3LYP)
| Parameter | Value |
|---|---|
| C2-N1 Bond Length (Å) | 1.340 |
| C6-N1 Bond Length (Å) | 1.345 |
| C3-C4 Bond Length (Å) | 1.395 |
| C4-C5 Bond Length (Å) | 1.393 |
| C-C (heptyl) Bond Length (Å) | ~1.53 |
| C2-N1-C6 Bond Angle (°) | 117.5 |
| C3-C2-N1 Bond Angle (°) | 123.0 |
| C-C-C (heptyl) Bond Angle (°) | ~112.0 |
Note: The values in this table are representative and based on DFT calculations of similar substituted pyridines. Actual values may vary based on the specific computational method and basis set used.
Analysis of Frontier Molecular Orbitals and Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgimperial.ac.uk The energy and localization of these orbitals provide insights into the molecule's reactivity and the likely sites for electrophilic and nucleophilic attack.
For this compound, the HOMO is expected to be a π-orbital primarily localized on the electron-rich pyridine ring. The electron-donating nature of the heptyl group will raise the energy of the HOMO compared to unsubstituted pyridine, making it more susceptible to electrophilic attack. The LUMO is anticipated to be a π*-orbital, also located on the pyridine ring, which can accept electrons in a nucleophilic attack.
The HOMO-LUMO energy gap is a crucial reactivity descriptor; a smaller gap generally implies higher chemical reactivity and lower kinetic stability. jocpr.com Other reactivity descriptors, such as ionization potential, electron affinity, and chemical hardness, can also be derived from the HOMO and LUMO energies.
Table 2: Calculated Frontier Molecular Orbital Energies and Reactivity Descriptors of this compound
| Descriptor | Value (eV) |
|---|---|
| HOMO Energy | -5.95 |
| LUMO Energy | -0.45 |
| HOMO-LUMO Gap (ΔE) | 5.50 |
| Ionization Potential (I) ≈ -EHOMO | 5.95 |
| Electron Affinity (A) ≈ -ELUMO | 0.45 |
| Global Hardness (η) = (I-A)/2 | 2.75 |
Note: These values are illustrative and derived from general principles and data for similar molecules. researchgate.netbeilstein-journals.org The exact values will depend on the computational methodology.
Molecular Dynamics Simulations of this compound Interactions
While quantum chemical calculations are excellent for static molecular properties, Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, providing a dynamic picture of molecular interactions and conformational changes.
For this compound, MD simulations can be used to understand its behavior in different environments, such as in aqueous or organic solvents. These simulations can reveal:
Solvation Structure: How solvent molecules arrange around the polar pyridine head and the nonpolar heptyl tail.
Conformational Dynamics: The flexibility of the heptyl chain and the rotational freedom around the C-C single bonds. This is important for understanding how the molecule might interact with biological receptors or surfaces.
Aggregation Behavior: At higher concentrations, MD simulations could predict whether this compound molecules tend to self-assemble into micelles or other aggregates, driven by hydrophobic interactions between the heptyl chains and solvophilic interactions of the pyridine rings.
Computational Prediction of Spectroscopic Signatures and Reaction Energetics
Computational chemistry is also a powerful tool for predicting and interpreting spectroscopic data. Methods like Time-Dependent Density Functional Theory (TD-DFT) can be used to calculate the electronic absorption spectra (UV-Vis) of molecules. bohrium.comnih.govbiochempress.com By calculating the energies of electronic transitions from the ground state to various excited states, one can predict the absorption maxima (λmax). nih.gov
Furthermore, the vibrational frequencies of this compound can be computed using DFT. These calculated frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be correlated with experimental infrared (IR) and Raman spectra to aid in the assignment of spectral bands. asianpubs.orgresearchgate.net
Computational methods can also be used to explore the energetics of potential reactions involving this compound. By calculating the energies of reactants, transition states, and products, it is possible to determine reaction barriers and reaction enthalpies, providing insight into reaction mechanisms and feasibility.
Table 3: Predicted Spectroscopic Data for this compound
| Spectroscopic Property | Predicted Value | Method |
|---|---|---|
| UV-Vis λmax (nm) | ~265 | TD-DFT |
| Pyridine Ring C=N Stretch (cm-1) | ~1590 | DFT |
| Pyridine Ring Breathing (cm-1) | ~1030 | DFT |
| Alkyl C-H Stretch (cm-1) | 2850-2960 | DFT |
Note: The predicted spectroscopic values are based on calculations for similar pyridine derivatives and serve as an estimation. researchgate.netnih.govacs.org
Advanced Spectroscopic Characterization Techniques for 3 Heptylpyridine Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of 3-heptylpyridine in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound provides information on the chemical environment of the hydrogen atoms. The aromatic protons on the pyridine (B92270) ring typically appear in the downfield region, while the protons of the heptyl chain are found in the upfield region. The splitting patterns and coupling constants of these signals reveal the connectivity of the protons.
2D NMR Spectroscopy: Two-dimensional NMR techniques are crucial for unambiguously assigning the complex NMR spectra of this compound.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. wisc.educam.ac.uk It helps to trace the proton-proton connectivity throughout the heptyl chain and within the pyridine ring. wisc.edu
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. columbia.edu This allows for the direct assignment of a proton signal to its corresponding carbon signal, simplifying the structural elucidation process. columbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over two to three bonds). columbia.edustackexchange.com This is particularly useful for connecting the heptyl substituent to the pyridine ring, as it can show correlations between the protons on the first methylene (B1212753) group of the heptyl chain and the carbons of the pyridine ring. stackexchange.com
Below is a table summarizing typical NMR data for this compound.
| Technique | Observed Features | Interpretation |
| ¹H NMR | Chemical shifts, splitting patterns, integration | Provides information on the electronic environment and connectivity of protons. |
| ¹³C NMR | Chemical shifts | Indicates the number and type of carbon atoms. rsc.orgnp-mrd.org |
| COSY | Cross-peaks between coupled protons | Establishes proton-proton spin-spin coupling networks. wisc.educam.ac.uk |
| HSQC | Cross-peaks between directly bonded ¹H and ¹³C | Assigns protons to their attached carbons. columbia.edu |
| HMBC | Cross-peaks from long-range ¹H-¹³C couplings | Reveals connectivity across multiple bonds, linking fragments of the molecule. columbia.edustackexchange.com |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. rsc.org These vibrations are specific to the types of bonds and functional groups present.
In the IR spectrum of this compound, characteristic absorption bands can be observed for:
C-H stretching vibrations of the aromatic pyridine ring and the aliphatic heptyl chain.
C=C and C=N stretching vibrations within the pyridine ring. libretexts.org
C-H bending vibrations . libretexts.org
The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of absorptions that is unique to the molecule and can be used for identification purposes. libretexts.org Raman spectroscopy provides similar vibrational information but is particularly sensitive to non-polar bonds, offering a complementary perspective to IR spectroscopy.
A table of key IR absorptions for this compound is provided below.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 |
| Aliphatic C-H Stretch | 3000-2850 |
| C=C and C=N Ring Stretching | 1600-1450 |
| C-H Bending | 1450-1350 |
Mass Spectrometry for Precise Mass Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. chemguide.co.uk For this compound, MS provides the exact molecular weight, confirming its elemental composition. nist.gov High-resolution mass spectrometry (HRMS) can determine the mass with very high accuracy, allowing for the unambiguous determination of the molecular formula. rsc.org
Electron ionization (EI) is a common ionization method that can cause the molecule to fragment. The resulting fragmentation pattern is a unique "fingerprint" for the compound and can provide valuable structural information. The fragmentation of this compound would likely involve cleavage of the C-C bonds within the heptyl chain and potential cleavages of the pyridine ring.
A summary of the information obtained from mass spectrometry is presented in the table below.
| Technique | Information Obtained | Significance |
| Mass Spectrometry (MS) | Molecular ion peak (M⁺) | Determines the molecular weight of the compound. nist.gov |
| High-Resolution MS (HRMS) | Exact mass measurement | Confirms the elemental composition and molecular formula. rsc.org |
| Fragmentation Pattern | Mass-to-charge ratio of fragment ions | Provides structural information based on how the molecule breaks apart. |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org If this compound can be crystallized, this method can provide definitive information about its molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. wikipedia.orgwordpress.com This technique offers an unambiguous structural determination, which can be used to validate the structures proposed by other spectroscopic methods. wordpress.com The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. wikipedia.org
The data obtained from an X-ray crystallographic analysis is summarized in the table below.
| Parameter | Information Provided |
| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal lattice. |
| Space Group | The symmetry of the crystal lattice. |
| Atomic Coordinates | The precise x, y, and z positions of each atom in the unit cell. |
| Bond Lengths and Angles | The distances between bonded atoms and the angles between adjacent bonds. |
| Intermolecular Interactions | Information on how molecules pack together in the crystal, including hydrogen bonding and van der Waals forces. |
UV-Visible Spectroscopy for Electronic Transitions and Complexation Studies
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule. msu.edulibretexts.org This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. msu.edu For this compound, the pyridine ring is the primary chromophore, the part of the molecule that absorbs UV light. The spectrum can provide information about the electronic structure of the pyridine ring and can be sensitive to the substitution of the heptyl group.
UV-Vis spectroscopy is also a valuable tool for studying the formation of metal complexes with this compound. scielo.org.pescielo.org.peredalyc.org When this compound coordinates to a metal ion, the electronic environment of the pyridine ring is altered, leading to a shift in the absorption maximum (λmax). By monitoring these changes, it is possible to determine the stoichiometry and stability of the resulting complexes. scielo.org.pescielo.org.peredalyc.org
The key applications of UV-Visible spectroscopy for this compound are outlined in the table below.
| Application | Observed Change | Information Gained |
| Electronic Structure Analysis | Position and intensity of absorption bands (λmax) | Information about the π-electron system of the pyridine ring. |
| Complexation Studies | Shift in λmax upon addition of a metal ion | Evidence for complex formation and information on its stoichiometry and stability. scielo.org.pescielo.org.peredalyc.org |
Applications of 3 Heptylpyridine in Materials Science
Integration into Functional Polymeric Materials
The incorporation of pyridine (B92270) moieties, such as 3-Heptylpyridine, into polymer structures offers a versatile method for tailoring the properties of functional materials. This approach allows for the development of materials with specific electronic, optical, and chemical characteristics.
Development of Conjugated Polymers Incorporating this compound Moieties
Conjugated polymers are organic macromolecules characterized by a backbone of alternating single and double bonds, which results in delocalized π-electrons. This structure is responsible for their unique electronic and optical properties, making them suitable for applications in organic electronics like transistors and photovoltaics. csic.es The introduction of side chains, such as a heptyl group on a polythiophene backbone, can influence the polymer's morphology and, consequently, its charge transport properties. lipomigroup.org
The synthesis of conjugated polymers containing pyridine units can lead to materials with distinct functionalities. For instance, pyridine-functionalized polythiophenes have been explored as heterogeneous catalysts for the electrochemical reduction of carbon dioxide. jku.at In a specific approach, 4-(7-(3-thienyl)heptyl)pyridine was synthesized and subsequently electropolymerized to create a pyridine-functionalized polythiophene film. jku.at The interactions between polymer chains, which are critical for the electronic properties of the bulk film, can be sensitively controlled by factors such as the solvent used for casting and thermal annealing. ucla.edu
The morphology of conjugated polymer films, which is influenced by the deposition process, plays a key role in their mechanical and electronic properties. lipomigroup.org For example, studies on poly(3-heptylthiophene) (P3HpT) have shown that different deposition techniques like spin coating, solution shearing, and interfacial spreading result in films with varying degrees of molecular ordering and, therefore, different charge mobilities. lipomigroup.org While some conjugated polymers exhibit a trade-off between charge transport and mechanical deformability, synthetic strategies are being developed to achieve both favorable characteristics simultaneously. lipomigroup.org
Below is a table summarizing key aspects of conjugated polymers incorporating pyridine moieties:
| Feature | Description | Source |
| Functionality | Catalysis, electronic and optical applications. | jku.at |
| Synthesis | Electropolymerization of functionalized monomers. | jku.at |
| Morphology Control | Deposition technique and processing conditions. | lipomigroup.org |
| Electronic Properties | Influenced by inter- and intrachain interactions. | ucla.edunih.gov |
Advanced Fluoropolymers and Network Materials with Pyridine Functionality
Fluoropolymers are a class of polymers known for their exceptional chemical resistance, thermal stability, and low friction coefficients. efpia.eufluoropolymers.eu These properties make them invaluable in a wide range of applications, from industrial manufacturing to medical devices. efpia.eu The functionalization of fluoropolymers, for instance by introducing carboxylic acid groups, can be achieved through various chemical modification techniques, creating surfaces with specific reactive properties. utoronto.ca
The integration of pyridine functionalities into fluoropolymer structures can impart additional properties. For example, pyridine-containing polymers have been synthesized for applications such as iron chelation therapy. nih.gov While not directly involving fluoropolymers, this demonstrates the principle of incorporating functional moieties into a polymer backbone to achieve a specific therapeutic or chemical goal.
Network polymers, which possess a three-dimensional crosslinked structure, are another important class of materials. spsj.or.jp They are known for their insolubility, high thermal resistance, and solvent resistance. spsj.or.jp The properties of network polymers can be precisely tuned by controlling the primary chain dispersity. rsc.org Recent research has demonstrated methods to create network polymers with tailored degradation profiles by incorporating degradable crosslinkers. rsc.org The development of recyclable network polyesters has also been a focus, with strategies involving selective degradation through transesterification reactions. nsf.gov
The combination of fluoropolymer chemistry with network polymer design and pyridine functionality opens up possibilities for creating advanced materials with a unique set of properties. For instance, the use of ionic liquids as porogens can be employed to create nanoporous films from thermosetting resins like cyanate (B1221674) ester resins, which exhibit high thermal stability. nih.gov
Application in Liquid Crystal Research and Development
Liquid crystals (LCs) represent a state of matter with properties intermediate between those of conventional liquids and solid crystals. wikipedia.org Molecules in a liquid crystal phase can flow like a liquid but maintain a degree of orientational order. wikipedia.org The design of liquid crystalline materials often involves molecules with specific shapes, such as rod-like (calamitic) or disk-like (discotic) structures. wikipedia.org
The incorporation of heterocyclic rings, such as pyridine, into the molecular structure is a common strategy in the design of new liquid crystalline materials. The position of the nitrogen atom in the pyridine ring and the nature of the terminal groups can significantly influence the resulting mesophase behavior. researchgate.net For example, a study on calamitic liquid crystals with a terminal pyridinemethanol group showed that all synthesized compounds exhibited a smectic A (SmA) phase, with some also forming a tilted smectic C (SmC) phase depending on the length of their flexible alkoxy chain. researchgate.net
Research on pyridyl-based liquid crystals has explored various molecular architectures. One study investigated a homologous series of three-ring Schiff base/ester compounds with a terminal pyridine ring and a flexible alkoxy chain at the other end. nih.gov The mesomorphic properties were found to be dependent on the length of the alkoxy chain, with compounds exhibiting nematic (N) and smectic A (SmA) phases. nih.gov Specifically, lengthening the terminal chain tended to decrease the stability of the nematic phase while promoting the formation and stability of the smectic A phase. nih.gov
The phase behavior of liquid crystals is a key area of investigation. Liquid crystal phases are generally categorized as nematic, chiral nematic (cholesteric), or smectic, based on the arrangement of the mesogens. mdpi.com The transitions between these phases can be induced by changes in temperature (thermotropic LCs) or concentration in a solvent (lyotropic LCs). wikipedia.org The study of polymer-dispersed liquid crystals (PDLCs) also reveals complex phase diagrams with isotropic, nematic, and smectic phases. rsc.org
The following table summarizes the influence of this compound and related structures on liquid crystal properties:
| Molecular Feature | Effect on Liquid Crystal Properties | Source |
| Pyridine Ring | Influences mesophase behavior and stability. | researchgate.net |
| Alkoxy Chain Length | Affects the type and range of mesophases observed. | nih.gov |
| Terminal Groups | Can enhance properties like birefringence. | ajchem-a.com |
Role in the Design of Advanced Ionic Liquids and Functional Fluids
Ionic liquids (ILs) are salts with melting points below 100 °C, and many are liquid at room temperature. They are composed of a large organic cation and an organic or inorganic anion. longdom.org Pyridinium-based ionic liquids are a significant class of ILs, with their properties being highly tunable by modifying the substituents on the pyridine ring and by varying the counter-anion. longdom.org
The synthesis of pyridinium (B92312) ionic liquids typically involves the quaternization of the pyridine ring with an alkylating agent, such as an alkyl halide. longdom.orgnih.gov For example, N-alkylpyridinium bromides can be synthesized by refluxing pyridine with an alkyl bromide. nih.gov The resulting properties, such as thermal stability, viscosity, and hydrophobicity, are influenced by the length of the alkyl chain attached to the nitrogen atom of the pyridine ring. longdom.org An increase in the alkyl chain length on the pyridinium cation has been reported to increase thermal stability. researchgate.net
The choice of anion also plays a crucial role in determining the physicochemical properties of the ionic liquid. longdom.org Common anions include halides, tetrafluoroborate (B81430), and bis(trifluoromethylsulfonyl)imide. longdom.orgresearchgate.net The anion can affect properties like thermal stability, conductivity, and solubility. longdom.org
Ionic liquids based on this compound, specifically 1-heptylpyridinium salts, have been investigated for various applications. For example, 1-heptylpyridinium tetrafluoroborate has been used as a porogen to create nanoporous films of cyanate ester resins. nih.gov The amphiphilic nature of compounds like 1-heptyl-4-(4-pyridyl)pyridinium bromide, with its long hydrophobic heptyl chain and charged pyridinium head, makes it suitable for use as a surfactant. cymitquimica.com
The thermophysical properties of pyridinium-based ionic liquids, such as density, viscosity, and electrical conductivity, have been extensively studied. acs.org These properties are important for their potential applications as electrolytes in electrochemical devices due to their high ionic conductivity and wide electrochemical stability window. longdom.org They are also considered "green" solvents for chemical reactions due to their low vapor pressure and reusability. ionike.com
Functional fluids are liquids designed for specific applications, and ionic liquids are a prominent example. functional-fluids.co.jp Their tunable properties allow for their use in diverse areas, including as lubricants and in catalytic processes. longdom.orggoogle.com
The table below presents data on the properties of some pyridinium-based ionic liquids, illustrating the effect of the alkyl chain and anion.
| Ionic Liquid | Property | Value | Temperature (K) | Source |
| 1-Butylpyridinium bis(trifluoromethylsulfonyl)imide | Density (g/cm³) | 1.437 | 298.15 | acs.org |
| 1-Hexylpyridinium bis(trifluoromethylsulfonyl)imide | Density (g/cm³) | 1.388 | 298.15 | acs.org |
| 1-Hexylpyridinium tetrafluoroborate | Density (g/cm³) | 1.215 | 298.15 | acs.org |
| 1-Butylpyridinium bis(trifluoromethylsulfonyl)imide | Viscosity (mPa·s) | 53.4 | 298.15 | acs.org |
| 1-Hexylpyridinium bis(trifluoromethylsulfonyl)imide | Viscosity (mPa·s) | 87.2 | 298.15 | acs.org |
| 1-Hexylpyridinium tetrafluoroborate | Viscosity (mPa·s) | 134.1 | 298.15 | acs.org |
Future Directions and Emerging Research Avenues for 3 Heptylpyridine
Exploration of Novel and Highly Efficient Synthetic Pathways
The development of synthetic methodologies for 3-alkylpyridines, including 3-Heptylpyridine, is moving towards more efficient, selective, and sustainable processes. Traditional methods often require harsh conditions and may lack regioselectivity. nih.govresearchgate.net Current research is focused on innovative strategies that offer milder reaction conditions and greater control over the molecular architecture.
One promising direction is the use of photocatalysis. For instance, a recently developed method employs mild photocatalytic conditions for the hydroarylation of 3-iodopyridine (B74083) with terminal-bromo alkenes to produce 3-alkylated pyridines. nih.gov This approach avoids the need for protecting groups and harsh reagents, offering a more streamlined synthesis. nih.gov Research has shown that while the yield can decrease with longer alkyl chains, this method provides a valuable platform for creating libraries of 3-alkylpyridine analogs for further study. nih.gov Investigations into photocatalyzed C–H functionalization of alkylpyridines are also underway, which could offer pathways to selectively modify the alkyl chain itself. acs.org
Palladium-catalyzed cross-coupling reactions represent another key area of research for synthesizing 3-substituted pyridines. researchgate.net Techniques such as the Suzuki-Miyaura cross-coupling have been adapted for the synthesis of 3-alkylpyridines, which are precursors to biologically active marine alkaloids. uwindsor.ca Novel palladium catalysts are being developed to improve the efficiency and scope of these reactions, allowing for the coupling of 3-iodopyridine with a variety of dienes and nucleophiles. researchgate.netorganic-chemistry.org Furthermore, the development of well-defined and highly reactive Pd(II)-NHC catalysts has expanded the scope of Suzuki-Miyaura cross-couplings to include 2-pyridyl ammonium (B1175870) salts, which could potentially be adapted for 3-substituted analogues. organic-chemistry.org
Another area of exploration involves Grignard reagents. Improved methods for preparing 3-pyridylmagnesium bromide have enabled the synthesis of various derivatives, including those with alkenyl side chains that can be subsequently modified. researchgate.netwikipedia.org The reaction of Grignard reagents with pyridylsulfonium salts is also being explored for the formation of bi-heterocyclic compounds, including bipyridines, which demonstrates the versatility of these reagents in creating complex pyridine-based structures. nih.gov
Future research will likely focus on optimizing these novel pathways to increase yields, reduce costs, and enhance their environmental friendliness, for example, through mechanochemistry or flow chemistry approaches.
Development of Advanced Catalytic Systems Based on this compound Ligands
The pyridine (B92270) moiety is a versatile ligand in coordination chemistry and catalysis. unimi.it The development of catalytic systems utilizing this compound and similar 3-alkylpyridines as ligands is an emerging field with significant potential. The alkyl chain in this compound can influence the steric and electronic properties of the resulting metal complex, potentially tuning its catalytic activity and selectivity. unimi.itacs.org
While specific examples of this compound as a ligand in catalysis are not yet widespread in the literature, research on related pyridine-containing ligands provides a strong foundation for future work. For example, palladium complexes with various substituted pyridine ligands have been shown to be effective catalysts in cross-coupling reactions like the Suzuki-Miyaura and Heck reactions. rsc.orgnih.gov The basicity and steric hindrance of the pyridine ligand can directly impact the catalytic efficiency. rsc.org It is conceivable that a this compound ligand could be incorporated into similar palladium-based systems for applications in fine chemical synthesis.
Furthermore, pyridine-containing macrocyclic ligands are of great interest due to their ability to stabilize metal ions in various oxidation states and create unique coordination environments. unimi.it The introduction of a pyridine unit into a polyazamacrocycle increases the conformational rigidity, which can be exploited in stereoselective synthesis. unimi.it Copper(I) complexes with such ligands have been successfully used in enantioselective cyclopropanation reactions. unimi.it The heptyl group of a this compound incorporated into such a macrocycle could provide a lipophilic domain, potentially influencing substrate recognition or solubility of the catalyst in nonpolar media.
Future research is expected to focus on the synthesis and characterization of novel transition metal complexes bearing this compound ligands. These catalytic systems will likely be screened for a variety of organic transformations, including C-C and C-N bond formation, oxidation, and reduction reactions. The long alkyl chain may also be exploited to support nanoparticle catalysts or to create catalysts that operate at interfaces or in biphasic systems.
Integration into Next-Generation Functional Materials and Devices
The unique combination of a polar pyridine headgroup and a nonpolar heptyl tail makes this compound an attractive building block for a variety of functional materials. ohiolink.edu Research in this area is expanding into liquid crystals, polymers, and organic electronics.
Liquid Crystals: N-alkylpyridinium salts, which can be derived from 3-alkylpyridines, are known to form thermotropic liquid crystals. uoh.edu.iqmdpi.comtandfonline.com The structure of these materials typically involves layers or columns where the ionic pyridinium (B92312) heads are segregated from the aliphatic alkyl tails, leading to smectic or columnar mesophases. mdpi.com The length of the alkyl chain, such as the heptyl group, plays a crucial role in determining the thermal stability and the type of mesophase formed. uoh.edu.iq The synthesis of 2,5-disubstituted pyridine liquid crystals has been explored, where 3-alkylpyridines with long tails serve as important intermediates. ohiolink.edu Future work could involve the synthesis and characterization of liquid crystals based directly on this compound derivatives, exploring their dielectric and optical properties for potential use in display technologies or as anisotropic solvents for chemical reactions.
Functional Polymers and Organic Electronics: The incorporation of this compound into polymeric structures is a promising route to new functional materials. Polymeric 3-alkylpyridinium salts (poly-APS) have been synthesized and show interesting biological activities. researchgate.netresearchgate.netnih.gov These polymers can be prepared through methods like microwave-assisted polymerization of monomer units derived from 3-alkylpyridines. nih.gov
In the realm of organic electronics, conducting polymers are essential materials for devices like OLEDs and solar cells. chalmers.seresearchgate.netrsc.orgicmab.es The properties of these polymers can be tuned by chemical modification. The synthesis of polythiophenes functionalized with pyridine units has been reported for applications in the photoelectrochemical reduction of CO2. chemicalprobes.org Specifically, a polythiophene bearing a 4-(7-(3-thienyl)heptyl)pyridine pendant group has been investigated. chemicalprobes.org This suggests that polymers incorporating this compound could be designed for applications in catalysis, sensing, or as charge-transporting layers in electronic devices. chalmers.seresearchgate.net The heptyl chain could enhance solubility and processability, facilitating the fabrication of thin-film devices. rsc.org
Future research will likely explore the synthesis of novel copolymers and block copolymers containing this compound units to create self-assembling nanostructures with tailored electronic and optical properties.
Other Applications: An interesting application that has been patented is the use of this compound as a fragrance ingredient, noted for its scent reminiscent of orange blossom. google.com This highlights the diverse potential applications of this compound beyond materials science. There is also potential for 3-alkylpyridines to be investigated as corrosion inhibitors, a field where organic compounds containing heteroatoms and alkyl chains have shown promise. crcindustries.commdpi.comresearchgate.netscielo.org.mxscirp.org
Interdisciplinary Research Foci Utilizing this compound as a Chemical Probe
A chemical probe is a small molecule used to study and manipulate biological systems by selectively interacting with a specific protein target. chemicalprobes.orgfebs.org The structural features of this compound and its derivatives make them intriguing candidates for development as chemical probes in interdisciplinary research, particularly at the intersection of chemistry and biology. doi.org
Many biologically active 3-alkylpyridine alkaloids have been isolated from marine sponges. researchgate.netdoi.org These natural products exhibit a range of activities, including cytotoxicity against cancer cell lines and antimicrobial effects. researchgate.netdoi.orgmdpi.com This inherent bioactivity suggests that synthetic analogs, such as this compound derivatives, could be developed as probes to investigate the biological pathways these molecules modulate. For example, they could be used to study enzyme inhibition or to probe protein-protein interactions. researchgate.netmdpi.com
A particularly promising avenue is the use of polymeric 3-alkylpyridinium salts (poly-APS) as tools for cell biology. nih.gov These polymers have been shown to form transient pores in cell membranes, enabling the delivery of macromolecules, such as proteins, into the cytoplasm of living cells. nih.gov This property could be harnessed to use this compound-based polymers as delivery vehicles for other chemical probes, therapeutic agents, or biomolecules to study intracellular processes. The ability to deliver cargo into cells in a controlled manner is a significant challenge in chemical biology, and these pyridine-based polymers offer a potential solution. nih.gov
Future interdisciplinary research could focus on synthesizing libraries of this compound derivatives and screening them for specific biological activities. By attaching reporter groups (like fluorophores) or reactive moieties, this compound-based molecules could be converted into activity-based or affinity-based probes for target identification and validation. nih.gov The collaboration between synthetic chemists, biochemists, and cell biologists will be crucial for advancing the use of this compound as a sophisticated chemical tool to unravel complex biological mechanisms. febs.org
Q & A
Q. How can researchers identify gaps in the existing literature on this compound?
- Methodological Answer : Conduct systematic reviews using PRISMA frameworks to map studies by application (e.g., catalysis, pharmacology). Use bibliometric tools (VOSviewer) to visualize citation networks and understudied domains. Propose hypotheses addressing underexplored mechanistic pathways or cross-disciplinary applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
